molecular formula C8H10Cl2N4 B3087189 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride CAS No. 1171804-01-5

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

Cat. No.: B3087189
CAS No.: 1171804-01-5
M. Wt: 233.09
InChI Key: IIQGOPZDXSQCAN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imidazole-containing compounds are known to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The specific mode of action would depend on the nature of the target and the structural features of the compound.

Biochemical Pathways

Given the broad range of targets that imidazole derivatives can interact with, it’s plausible that multiple biochemical pathways could be affected . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents , which could potentially enhance their bioavailability

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-containing compounds, including 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride, typically involves the formation of the imidazole ring through various synthetic methodologies. These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The specific synthetic route for this compound may involve the reaction of pyridine derivatives with imidazole under controlled conditions.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

2-imidazol-1-ylpyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-7-2-1-3-11-8(7)12-5-4-10-6-12;;/h1-6H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQGOPZDXSQCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171804-01-5
Record name 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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